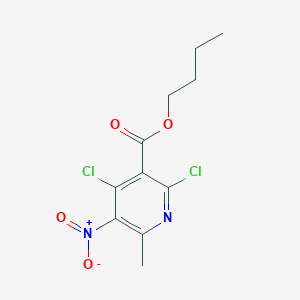
Butyl 2,4-dichloro-6-methyl-5-nitronicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2,4-dichloro-6-methyl-5-nitronicotinate is a chemical compound with the molecular formula C11H12Cl2N2O4. It is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of butyl, dichloro, methyl, and nitro groups attached to a nicotinate core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 2,4-dichloro-6-methyl-5-nitronicotinate typically involves the esterification of 2,4-dichloro-6-methyl-5-nitronicotinic acid with butanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Butyl 2,4-dichloro-6-methyl-5-nitronicotinate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include amino derivatives, reduced forms of the compound, and substituted nicotinates with various functional groups.
Scientific Research Applications
Butyl 2,4-dichloro-6-methyl-5-nitronicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of Butyl 2,4-dichloro-6-methyl-5-nitronicotinate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo substitution reactions also allows it to modify biomolecules and influence cellular processes.
Comparison with Similar Compounds
- Butyl 2,4-dichloro-5-nitronicotinate
- Butyl 2,6-dichloro-5-nitronicotinate
- Butyl 2,4-dichloro-6-methyl-3-nitronicotinate
Comparison: Butyl 2,4-dichloro-6-methyl-5-nitronicotinate is unique due to the presence of both methyl and nitro groups on the nicotinate core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H12Cl2N2O4 |
|---|---|
Molecular Weight |
307.13 g/mol |
IUPAC Name |
butyl 2,4-dichloro-6-methyl-5-nitropyridine-3-carboxylate |
InChI |
InChI=1S/C11H12Cl2N2O4/c1-3-4-5-19-11(16)7-8(12)9(15(17)18)6(2)14-10(7)13/h3-5H2,1-2H3 |
InChI Key |
LCZCTJALJJPABC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(C(=C(N=C1Cl)C)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















